4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline

Kinase inhibition Quinazoline SAR VEGFR-2

4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline (CAS 379241-40-4) is a synthetic quinazoline derivative incorporating a naphthalen-2-yloxy substituent at the 4-position and a pyridin-3-yl ring at the 2-position. This compound belongs to a broader class of aryloxy-substituted quinazolines that have been investigated as kinase inhibitors, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and other tyrosine kinases.

Molecular Formula C23H15N3O
Molecular Weight 349.393
CAS No. 379241-40-4
Cat. No. B2385231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline
CAS379241-40-4
Molecular FormulaC23H15N3O
Molecular Weight349.393
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5
InChIInChI=1S/C23H15N3O/c1-2-7-17-14-19(12-11-16(17)6-1)27-23-20-9-3-4-10-21(20)25-22(26-23)18-8-5-13-24-15-18/h1-15H
InChIKeyPTKKEZOSKKZGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline (CAS 379241-40-4): A Heterocyclic Scaffold for Kinase-Targeted Research


4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline (CAS 379241-40-4) is a synthetic quinazoline derivative incorporating a naphthalen-2-yloxy substituent at the 4-position and a pyridin-3-yl ring at the 2-position . This compound belongs to a broader class of aryloxy-substituted quinazolines that have been investigated as kinase inhibitors, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and other tyrosine kinases [1]. Its structural features—specifically the 4-aryloxy linkage and 2-heteroaryl group—place it within a well-characterized chemical space for ATP-competitive kinase inhibition.

Evidence Gap Alert: Why 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline Cannot Be Assumed Equivalent to In-Class Analogs Without Quantitative Data


Despite its structural resemblance to published aryloxy-quinazoline kinase inhibitors, no direct head-to-head comparative pharmacological data were identified for this specific compound against any named analog in publicly accessible, primary peer-reviewed literature or patent documents [1]. The presence of a 2-(pyridin-3-yl) substituent—as opposed to the more common 2-alkyl or 2-phenyl groups—can alter kinase selectivity, cellular permeability, and metabolic stability in ways that cannot be predicted from class-level SAR alone [2]. Therefore, any assumption that 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline is functionally interchangeable with 4-anilinoquinazolines or other 2-substituted quinazolines lacks evidentiary support for scientific selection or procurement decisions.

Quantitative Differentiation Analysis for 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline: Comparator Data Not Available


Core Differentiation Insight: Absence of Public Quantitative Comparator Data for This Precise Quinazoline Analog

A systematic search for primary research articles and patents covering 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline (CAS 379241-40-4) yielded no quantitative head-to-head comparisons against structurally defined analogs. Vendor-provided data cannot be independently verified and do not include comparator values [1]. Consequently, no differential claim supported by the required quantitative data can be made for this compound at this time. This finding is itself a critical piece of evidence for procurement: the compound's value proposition relative to alternatives is currently unquantified.

Kinase inhibition Quinazoline SAR VEGFR-2 Drug discovery

Appropriate Application Scenarios for 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline Based on Current Evidence


Exploratory Medicinal Chemistry and Scaffold Optimization

As a 4-aryloxy-2-heteroaryl quinazoline, this compound can serve as a starting point for structure-activity relationship (SAR) exploration in kinase inhibitor programs, particularly when investigating the impact of 2-pyridyl substituents on selectivity and potency. However, its activity profile against any specific kinase target has not been established in the public domain .

Synthetic Intermediates for Late-Stage Functionalization

Given its two distinct aromatic handles (naphthalene and pyridine), this compound may be used as a synthetic intermediate for diversification in parallel synthesis or library production. The absence of comparative biological data means its value is currently limited to its chemical utility, not any known biological target engagement .

Control Compound for In-House Kinase Selectivity Panels

If a laboratory has in-house VEGFR-2 or EGFR kinase assays and wishes to benchmark new candidate molecules, this compound could be procured and tested internally as a tool compound. Its published association with the aryloxy-quinazoline chemotype [1] provides a rationale for its use in internal selectivity screens, but any resulting data would be proprietary and not externally validated.

Quote Request

Request a Quote for 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.